molecular formula C10H7FO3S B13010838 Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13010838
M. Wt: 226.23 g/mol
InChI Key: NXKOIBIPNKEKES-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methyl thioglycolate in the presence of a base such as triethylamine . The reaction is typically carried out under microwave irradiation at elevated temperatures to achieve high yields in a short time .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts. The use of microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the thiophene ring. This combination of functional groups can enhance its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

NXKOIBIPNKEKES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)O

Origin of Product

United States

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